5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring through the condensation of hydrazine derivatives with 1,3-diketones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the cyano groups, converting them into amines or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination with chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a methoxybenzaldehyde, while reduction of the cyano group could produce an aminopyrazole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, compounds containing pyrazole rings have shown promise as anti-inflammatory, anti-cancer, and anti-microbial agents. The specific structure of 5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE could be explored for similar activities, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure might also find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and amino groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-[1-cyano-2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with different substituents on the aromatic ring.
5-amino-3-[1-cyano-2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the ethoxy group, which could affect its reactivity and biological activity.
Uniqueness
The unique combination of functional groups in 5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE provides distinct chemical properties and potential biological activities. The presence of both electron-donating (methoxy, ethoxy) and electron-withdrawing (cyano) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
This detailed overview highlights the potential of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C22H19N5O2 |
---|---|
Molecular Weight |
385.4g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H19N5O2/c1-3-29-19-10-9-15(12-20(19)28-2)11-16(13-23)21-18(14-24)22(25)27(26-21)17-7-5-4-6-8-17/h4-12H,3,25H2,1-2H3/b16-11+ |
InChI Key |
CPNIZWCVOBDXGM-LFIBNONCSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OC |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.